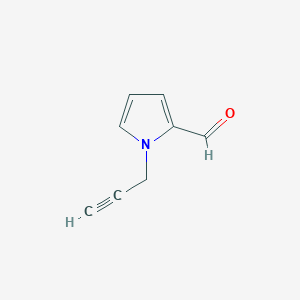
(2S,3R,4R,5S,6R)-3,4,5-Tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4R,5S,6R)-3,4,5-Tris(benzyloxy)-2-methyl-6-(methylthio)tetrahydro-2H-pyran is a useful research compound. Its molecular formula is C28H32O4S and its molecular weight is 464.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Development of Synthetic Methodologies : The preparation of tetrahydro-2H-pyran derivatives involves complex synthetic routes that contribute significantly to the field of organic synthesis. For example, researchers have developed convenient synthesis routes for structurally related compounds, such as (2S,3R,4R,5S,6R)-2-(3-(4-ethylbenzyl)-4-chlorophenyl)-6-(hydroxymethyl)-tetrahydro-2H-pyran-3,4,5-triol, through multi-step processes. These methodologies showcase the versatility of tetrahydro-2H-pyrans in synthesizing complex molecules with high stereo- and enantioselectivity (Liu, Li, Lu, & Miao, 2008).
Chemical Characterization and Structure Elucidation : The characterization and structural analysis of tetrahydro-2H-pyran derivatives are crucial for understanding their chemical behavior and potential applications. Techniques such as NMR spectroscopy, mass spectrometry, and crystallography are employed to determine the structure and stereochemistry of these compounds. For instance, the compound (2S,3R,6R)-2-[(R)-1-Hydroxyallyl]-4,4-dimethoxy-6-methyltetrahydro-2H-pyran-3-ol was characterized by various spectroscopic methods, providing insights into its molecular structure (Bennett & Murphy, 2020).
Potential Therapeutic Applications
- Drug Design and Pharmacological Studies : Tetrahydro-2H-pyran derivatives have been investigated for their potential therapeutic applications. For example, derivatives such as (2S,3R,4R,5S,6R)-2-Aryl-5,5-difluoro-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4-diols have shown promise as dual inhibitors of sodium glucose co-transporter proteins (SGLT1 and SGLT2), demonstrating significant potential in the treatment of diabetes through the control of blood glucose levels (Xu, Du, Kuo, Xu, Liang, Demarest, & Gaul, 2020).
Mechanism of Action
Target of Action
Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside is a pivotal compound employed in the field of biomedicine
Mode of Action
Its exceptional arrangement facilitates the amalgamation of diverse pharmaceuticals . The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Biochemical Pathways
Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside showcases intrinsic characteristics that are of utmost importance. It offers hope for the remediation of ailments attributable to carbohydrate metabolism . .
Result of Action
Its potential for remediation of ailments attributable to carbohydrate metabolism suggests it may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
(2S,3R,4R,5S,6R)-2-methyl-6-methylsulfanyl-3,4,5-tris(phenylmethoxy)oxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O4S/c1-21-25(29-18-22-12-6-3-7-13-22)26(30-19-23-14-8-4-9-15-23)27(28(32-21)33-2)31-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3/t21-,25+,26+,27-,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENOSPOKQXYGTJ-NNVCNDCRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454488 |
Source


|
| Record name | Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107802-80-2 |
Source


|
| Record name | Methyl 2,3,4-tri-O-benzyl-b-L-thiofucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)





![(+)-4,5-Bis[hydroxy(diphenyl)methyl]-2-methyl-2-phenyl-1,3-dioxolane](/img/structure/B35010.png)

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)




